Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine ring substituted with an ethyl carboxylate group, linked via a sulfonyl group to a phenyl ring. The phenyl ring is further connected to a 1,3,4-oxadiazole moiety bearing a 3,4,5-triethoxyphenyl substituent through a carbamoyl bridge.
Properties
IUPAC Name |
ethyl 4-[4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O9S/c1-5-38-22-17-20(18-23(39-6-2)24(22)40-7-3)26-30-31-27(42-26)29-25(34)19-9-11-21(12-10-19)43(36,37)33-15-13-32(14-16-33)28(35)41-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLKPKLJJBHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Target Compound : The 3,4,5-triethoxyphenyl group introduces strong electron-donating effects and moderate lipophilicity (logP estimated ~3.5–4.0).
- Ethyl 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate (): Substituent: 4-Chlorophenoxymethyl. Chlorine increases electronegativity and lipophilicity (logP ~3.8–4.3). Sulfanyl acetyl linker reduces polarity compared to the target’s sulfonyl group .
- Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
Variations in Linker Groups
- Target Compound : Carbamoyl-sulfonyl linkage between phenyl and piperazine.
- Compounds with Thioether Linkers (Evidences 5, 6, 8):
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Carboxamide linker without sulfonyl or oxadiazole groups.
Key Insight : The carbamoyl-sulfonyl linker in the target compound enhances rigidity and polar interactions, which may improve binding specificity compared to thioether-linked analogues.
Piperazine Modifications
- Target Compound : Ethyl carboxylate on piperazine enhances solubility in organic solvents (e.g., THF, DMSO) and stabilizes the piperazine ring conformation.
- Ethyl 4-(2-(4-Chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate ():
- Benzo[b][1,4]oxazin-3(4H)-one Analogues ():
Key Insight : The ethyl carboxylate group in the target compound optimizes solubility without introducing excessive steric bulk.
Data Table: Structural and Inferred Properties of Selected Compounds
*Inferred based on analogues with sulfonyl groups in (mp >340°C for triazolopyrimidines).
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Coupling of intermediates : Reacting carbamoylphenyl sulfonyl derivatives with oxadiazole-containing fragments under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Piperazine functionalization : Ethyl chloroformate is used to introduce the piperazine-carboxylate moiety, requiring pH control (7–9) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should they be implemented?
- NMR spectroscopy : Use - and -NMR in DMSO-d to confirm the integration of aromatic protons (e.g., 3,4,5-triethoxyphenyl) and piperazine methylene groups .
- Mass spectrometry (HR-MS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak (e.g., m/z 650.2 for [M+H]) and fragment patterns .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350 cm) groups .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Short-term stability : Stable at room temperature (20–25°C) in inert atmospheres (N) for 30 days .
- Degradation triggers : Hydrolysis occurs under acidic (pH < 3) or basic (pH > 11) conditions, with oxadiazole ring cleavage observed via HPLC .
- Storage : Store at −20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products during the coupling of intermediate fragments?
- Stepwise optimization :
- Temperature control : Maintain 60–70°C during carbamoyl coupling to prevent oxadiazole ring degradation .
- Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency (yield increase by 15–20%) .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate before side-product formation (e.g., sulfonamide dimerization) .
- Contradictions : Some studies report higher yields with microwave-assisted synthesis (70% vs. 50% conventional), but reproducibility requires rigorous parameter standardization .
Q. What computational strategies are recommended for predicting binding affinities with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonding with the oxadiazole and sulfonyl groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, emphasizing RMSD and binding free energy (MM-PBSA) calculations .
- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data to correlate docking scores with experimental K values .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological harmonization :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) to reduce variability .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield Range | Critical Controls |
|---|---|---|---|
| Carbamoyl coupling | DMF, 65°C, 12 hr, DMAP (5%) | 60–70% | pH 8–9, anhydrous N |
| Piperazine functionalization | Ethyl chloroformate, 0°C, 2 hr | 75–85% | Slow reagent addition |
| Final purification | Silica gel (EtOAc/hexane 3:7) | 90–95% | Column pre-equilibration |
Table 2: Computational vs. Experimental Binding Data
| Target Protein | Docking Score (kcal/mol) | Experimental K (nM) | Technique Used |
|---|---|---|---|
| EGFR (Kinase domain) | −9.2 | 120 ± 15 | SPR |
| Tubulin (Colchicine site) | −8.7 | 280 ± 30 | Fluorescence polarization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
